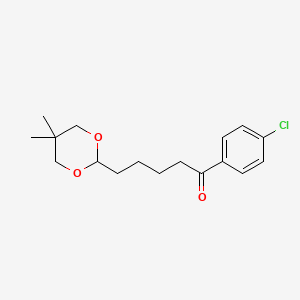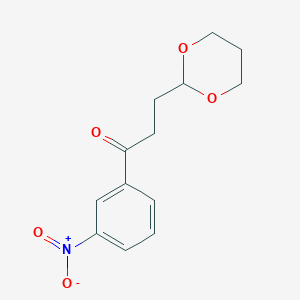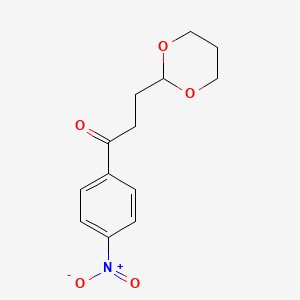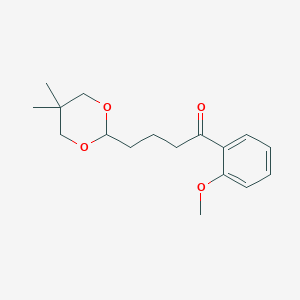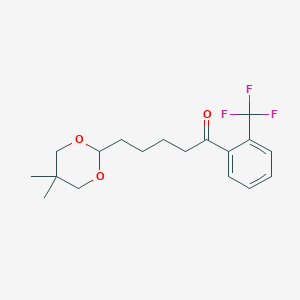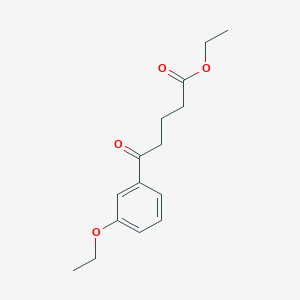
Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate, commonly known as EEVO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEVO is a derivative of valeric acid and is synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate, due to its unique chemical structure, plays a role in various chemical reactions and synthesis processes. For instance, Kurihara et al. (1980) described the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to the formation of different pyrazole derivatives (Kurihara, Uno, & Sakamoto, 1980). Similarly, Cubbon and Hewlett (1968) discussed the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate (Cubbon & Hewlett, 1968).
Crystallography and Molecular Structure
The compound also finds applications in the field of crystallography and molecular structure analysis. Xie, Meyers, and Robinson (2004) detailed the synthesis of a structurally similar compound and its crystallographic characterization (Xie, Meyers, & Robinson, 2004).
Pharmaceutical Research
In pharmaceutical research, Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate derivatives have been explored for their potential applications. For example, Thomas et al. (2017) investigated 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which have shown pronounced anti-proliferative activity in certain tumor cell types (Thomas et al., 2017).
Enantioselective Synthesis
The compound is also significant in enantioselective synthesis. Blandin, Carpentier, and Mortreux (1998) highlighted its use in the hydrogenation process to achieve chiral α-hydroxy-γ-butyrolactone, an important component in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).
Biochemistry and Metabolism
In the field of biochemistry and metabolism, the compound's derivatives have been identified in various studies. For instance, Kuhara et al. (1983) identified 3-hydroxy-3-ethylglutaric acid in the urine of patients with propionic acidaemia, suggesting a role in metabolic disorders (Kuhara et al., 1983).
Propiedades
IUPAC Name |
ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-13-8-5-7-12(11-13)14(16)9-6-10-15(17)19-4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDPCGABCRMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



